CAY10526

Description

Structure

3D Structure

Properties

IUPAC Name |

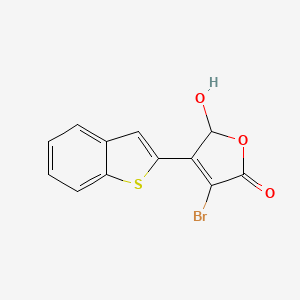

3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCDILPNCJIDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CAY10526

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAY10526 is a potent and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2][3] By selectively modulating the expression of mPGES-1, this compound effectively reduces the production of PGE2 without affecting the activity of cyclooxygenase-2 (COX-2).[1][3] This targeted action makes it a valuable tool for investigating the multifaceted roles of the mPGES-1/PGE2 axis in pathophysiology, particularly in oncology and immunology. This document provides a comprehensive overview of the core mechanism, downstream signaling effects, quantitative data, and key experimental protocols associated with this compound.

Core Mechanism of Action

The primary mechanism of this compound is the targeted inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] In the biosynthesis of prostaglandins, arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2. This compound intervenes at this critical step, dose-dependently inhibiting PGE2 production.[3] A key feature of its selectivity is the lack of effect on COX-2 expression, thereby avoiding the broader effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1][3]

References

CAY10526: A Technical Guide to mPGES-1 Inhibition in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. Elevated PGE2 levels are implicated in the pathophysiology of numerous diseases, including inflammation and cancer. This compound offers a targeted approach to reducing PGE2 production without affecting the cyclooxygenase (COX) enzymes, thereby potentially avoiding the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use in in vitro and in vivo studies, and a summary of its impact on key signaling pathways.

Introduction to this compound and mPGES-1 Inhibition

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The biosynthesis of PGE2 is a multi-step process, with the final step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases (PGES). Of the three known PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with cyclooxygenase-2 (COX-2).[3][4] This inducible nature makes mPGES-1 a prime therapeutic target for diseases characterized by inflammation-driven PGE2 production.

This compound is a specific inhibitor of mPGES-1 that has been shown to selectively modulate the expression of mPGES-1, thereby inhibiting PGE2 production without affecting COX-2 activity.[5][6] This selectivity is a key advantage, as it may circumvent the gastrointestinal and cardiovascular side effects associated with non-selective and COX-2 selective NSAIDs. Research has demonstrated the efficacy of this compound in various preclinical models of cancer, including melanoma, T-cell lymphoma, and lung carcinoma, where it has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth and metastasis.[5][7][8]

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Assay Type | IC50 Value | Reference |

| Melanoma Cell Lines (expressing mPGES-1) | Cell Viability | <5 µM | [5][6] |

| Hut78 (T-cell lymphoma) | Cell Viability (CCK-8) | 27.64 µM (at 24h) | [9][10] |

| RAW 264.7 (macrophage-like) | PGE2 Production (LPS-stimulated) | 1.8 µM | [9] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Gprc5a-knockout mice with lung metastasis | 5 mg/kg, i.p. daily for 7 days | Significantly suppressed lung tumor metastasis | [8][11] |

| Nude mice with melanoma xenografts | 50 mg/kg | Significantly suppressed tumor growth and increased apoptosis | [6][8] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of mPGES-1 and subsequent reduction in PGE2 levels have been shown to impact several critical intracellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Prostaglandin E2 Synthesis Pathway

The primary mechanism of this compound is the disruption of the final step in the PGE2 synthesis pathway.

Downstream Signaling Cascades in Cancer

In cancer cells, particularly T-cell lymphoma, this compound has been demonstrated to inhibit multiple pro-survival signaling pathways.[2][9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on the Hut78 T-cell lymphoma cell line.[2]

Workflow:

Materials:

-

Hut78 cells

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed Hut78 cells at a density of 5 x 10^4 cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Flow Cytometry)

This protocol is based on methods used to assess apoptosis in Hut78 cells.[2]

Workflow:

Materials:

-

Hut78 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat Hut78 cells with the desired concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Prostaglandin E2 Measurement (Enzyme Immunoassay - EIA)

This is a general protocol for measuring PGE2 levels in cell culture supernatants.[2][12]

Workflow:

Materials:

-

Cell culture supernatant

-

PGE2 EIA Kit (e.g., from Cayman Chemical or Abcam)

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant after treatment with this compound.

-

Follow the specific instructions provided with the commercial PGE2 EIA kit. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Adding a PGE2-alkaline phosphatase conjugate and a monoclonal anti-PGE2 antibody.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that develops a color in the presence of the enzyme.

-

Stopping the reaction.

-

-

Generate a standard curve using the provided PGE2 standards.

-

Measure the absorbance of the standards and samples at the appropriate wavelength (typically 405 nm).

-

Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.

Western Blot Analysis

This protocol is for detecting the expression of proteins in signaling pathways affected by this compound.[2]

Workflow:

Materials:

-

This compound-treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against mPGES-1, cleaved caspase-3, p-STAT3, p-AKT, p-Smad3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify band intensities using software such as ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model

This protocol is a general guideline for establishing and treating tumor xenografts in mice.[8][13]

Workflow:

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by intraperitoneal injection) and the vehicle control according to the desired dosing schedule.

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).

Pharmacokinetics and Pharmacodynamics

Currently, there is limited publicly available information specifically detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Further research is needed to fully characterize these properties, which are crucial for optimizing dosing regimens and predicting clinical efficacy and safety.

Conclusion

This compound is a valuable research tool for investigating the role of mPGES-1 and PGE2 in various biological processes. Its selectivity offers a more targeted approach compared to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound, facilitating its effective use in both in vitro and in vivo studies aimed at understanding disease mechanisms and developing novel therapeutic strategies. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential for its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity [insight.jci.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. weldonbiotech.com [weldonbiotech.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

CAY10526: An In-depth Technical Guide on its Effect on the JAK/STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). While not a direct inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, this compound indirectly modulates its activity by reducing PGE2 levels. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the JAK/STAT signaling cascade, and detailed experimental protocols for assessing these effects.

Introduction: The JAK/STAT Pathway

The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines, hormones, and growth factors. This pathway plays a fundamental role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is the terminal enzyme in the cyclooxygenase (COX) pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a key inflammatory mediator implicated in the tumor microenvironment and various signaling pathways. The effect of this compound on the JAK/STAT pathway is a downstream consequence of reduced PGE2 levels.

Effect of this compound on the JAK/STAT Pathway

Research has demonstrated that this compound treatment leads to the downregulation of key components of the JAK/STAT pathway. Specifically, in T-cell lymphoma (TCL) Hut78 cells, this compound has been shown to inhibit the expression of JAK1 and JAK2, and the phosphorylation of STAT3 (pSTAT3), a critical step in its activation.[1][2] This inhibitory effect on the JAK/STAT pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Quantitative Data

While direct IC50 values for the inhibition of JAK1, JAK2, or pSTAT3 by this compound are not currently available in the public domain, the following table summarizes the reported inhibitory concentration for cell viability.

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| This compound | Hut78 | CCK-8 | Cell Viability | 27.64 (at 24h) | Li et al., 2021 |

Qualitative Data: Western Blot Analysis

The following table summarizes the observed effects of this compound on the expression and phosphorylation of key JAK/STAT pathway proteins in Hut78 cells, as determined by Western blot analysis.

| Protein | Effect of this compound Treatment | Reference |

| JAK1 | Decreased expression | Li et al., 2021 |

| JAK2 | Decreased expression | Li et al., 2021 |

| Total STAT3 | No significant change in expression | Li et al., 2021 |

| Phospho-STAT3 (pSTAT3) | Decreased phosphorylation | Li et al., 2021 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Hut78 (human T-cell lymphoma)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be included in all experiments.

Western Blot Analysis of JAK/STAT Pathway Proteins

This protocol provides a general framework for assessing the effect of this compound on JAK/STAT pathway proteins. Specific antibody concentrations and incubation times may need to be optimized.

-

Cell Lysis:

-

Seed Hut78 cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against JAK1, JAK2, STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

CAY10526 and TGF-β/Smad3 signaling

An In-Depth Technical Guide to CAY10526 and its Interaction with the TGF-β/Smad3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), and its modulatory effects on the transforming growth factor-β (TGF-β)/Smad3 signaling pathway. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of mPGES-1, a terminal synthase responsible for the production of prostaglandin E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in inflammation, cancer, and other pathological processes. By inhibiting mPGES-1, this compound effectively reduces PGE2 production without affecting the expression of cyclooxygenase-2 (COX-2).[1][2] Its ability to induce apoptosis and inhibit cell proliferation has made it a valuable tool for studying various signaling pathways, including the TGF-β/Smad3 axis, in the context of oncology and inflammatory diseases.[3][4]

The TGF-β/Smad3 Signaling Pathway: A Canonical Overview

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[5][6] Dysregulation of this pathway is implicated in fibrosis and cancer.[7][8] The canonical pathway is mediated by intracellular proteins called Smads.

The core mechanism proceeds as follows:

-

Ligand Binding: The pathway is initiated when a TGF-β superfamily ligand binds to a type II serine/threonine kinase receptor (TβRII).[9][10]

-

Receptor Complex Formation: This binding recruits and phosphorylates a type I receptor (TβRI, also known as ALK5), forming an active heterotetrameric receptor complex.[9][10]

-

Smad Phosphorylation: The activated TβRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[5][10]

-

Complex Formation: Phosphorylated Smad2 and Smad3 dissociate from the receptor and form a heteromeric complex with the common mediator Smad (co-Smad), Smad4.[10]

-

Nuclear Translocation and Gene Regulation: This Smad2/3/4 complex translocates into the nucleus, where it partners with other transcription factors to bind to specific DNA sequences (Smad Binding Elements or SBEs) in the promoter regions of target genes, thereby regulating their transcription.[11][12]

-

Negative Feedback: The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad7, which can prevent the phosphorylation of R-Smads by competing for TβRI binding.[9]

This compound: A Modulator of TGF-β/Smad3 Signaling

Research has demonstrated that this compound exerts an inhibitory effect on the TGF-β/Smad3 signaling pathway. In studies involving T-cell lymphoma cells, treatment with this compound led to a significant decrease in the phosphorylation of Smad3 (p-Smad3) without altering the total expression of Smad3 protein.[3][13] Additionally, a slight suppression of TGF-β levels was observed.[3][13] This inhibition of Smad3 phosphorylation is a key mechanism through which this compound can influence cellular processes downstream of TGF-β, such as proliferation and apoptosis.[3]

// Pathway connections "TGF-beta" -> TBRII [label="Binds"]; TBRII -> TBRI [label="Recruits &\nPhosphorylates"]; TBRI -> Smad23 [label="Phosphorylates"]; Smad23 -> pSmad23 [style=dashed]; pSmad23 -> SmadComplex; Smad4 -> SmadComplex; SmadComplex -> Gene [label="Translocates to\nNucleus & Binds DNA"];

// Inhibitory action this compound -> TBRI [label="Inhibits\n(Reduces p-Smad3)", style=dashed, arrowhead=tee, color="#EA4335"];

// Pathway connections "TGF-beta" -> TBRII [label="Binds"]; TBRII -> TBRI [label="Recruits &\nPhosphorylates"]; TBRI -> Smad23 [label="Phosphorylates"]; Smad23 -> pSmad23 [style=dashed]; pSmad23 -> SmadComplex; Smad4 -> SmadComplex; SmadComplex -> Gene [label="Translocates to\nNucleus & Binds DNA"];

// Inhibitory action this compound -> TBRI [label="Inhibits\n(Reduces p-Smad3)", style=dashed, arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment {rank=same; TBRII; TBRI;} {rank=same; Smad23; pSmad23; Smad4;} }

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Target/Assay | Cell Line | IC50 Value | Reference |

| PGE2 Production | RAW 264.7 cells | 1.8 µM | [1] |

| Cell Viability | Melanoma cell lines | < 5 µM | [2] |

| Cell Viability | T-cell acute lymphoblastic leukemia (T-ALL) | 16.7 µM (at 24h) | [4] |

| Cell Viability | A549 (lung carcinoma) | > 10 µM | [2] |

Key Experimental Protocols

The investigation of this compound's effect on the TGF-β/Smad3 pathway relies on standard molecular and cell biology techniques.

Western Blotting for Phospho-Smad3 Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total Smad3 and its phosphorylated form (p-Smad3), to assess pathway activation.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., Hut78 T-cell lymphoma cells) to approximately 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified duration (e.g., 24 hours).[3][4]

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Smad3, total Smad3, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify band intensities using software like ImageJ. Normalize the p-Smad3 and Smad3 signals to the loading control.[3][4]

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cell proliferation and its ability to induce programmed cell death.

Cell Viability (CCK-8/MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate for a defined period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis (Flow Cytometry with Annexin V/PI Staining):

-

Cell Treatment: Treat cells with this compound as described above.[4]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[4]

Luciferase Reporter Assay for Smad3 Transcriptional Activity

This assay directly measures the transcriptional activity of the Smad3 pathway.

Methodology:

-

Reporter Construct: Utilize a reporter plasmid containing multiple copies of a Smad-binding element (e.g., CAGA12) upstream of a luciferase gene (e.g., Ad-CAGA12-Luc).[15]

-

Transfection/Infection: Introduce the reporter construct into the target cells (e.g., MDA-MB-231) via transfection or adenoviral infection.[15]

-

Treatment: Treat the cells with TGF-β to stimulate the pathway, in the presence or absence of this compound.

-

Cell Lysis and Assay: After incubation, lyse the cells and add a luciferase substrate.

-

Measurement: Measure the resulting luminescence using a luminometer. A decrease in luminescence in the this compound-treated group indicates inhibition of Smad3-mediated transcription.[15]

Conclusion

This compound is a selective mPGES-1 inhibitor that also demonstrates clear inhibitory effects on the TGF-β/Smad3 signaling pathway. Its ability to reduce the phosphorylation of Smad3 provides a mechanism to counteract the pro-proliferative and pro-fibrotic effects often associated with aberrant TGF-β signaling. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the intersection of prostaglandin synthesis and the TGF-β/Smad3 axis in cancer and fibrotic diseases.

References

- 1. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]

- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Roles of Smad3 in TGF-β Signaling During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. TGF-β/SMAD Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

CAY10526: A Technical Guide to its Modulation of the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). By reducing PGE2 levels, this compound indirectly modulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the PI3K/AKT pathway, quantitative data from cellular assays, and detailed experimental protocols for researchers.

Mechanism of Action: Indirect Regulation of PI3K/AKT Signaling

This compound exerts its influence on the PI3K/AKT pathway through a multi-step process that begins with the inhibition of mPGES-1. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2. The subsequent reduction in intracellular and extracellular PGE2 concentrations is the primary driver of the downstream effects on PI3K/AKT signaling.

Prostaglandin E2 interacts with a family of G-protein coupled receptors known as EP receptors (EP1-4). Specifically, the activation of the EP4 receptor by PGE2 has been shown to stimulate the PI3K/AKT pathway.[1][2][3] Therefore, by decreasing the available PGE2, this compound effectively dampens the activation of these receptors and, consequently, the PI3K/AKT signaling cascade. This leads to a reduction in the phosphorylation of AKT, a key indicator of the pathway's activity.

Figure 1: this compound Signaling Pathway.

Quantitative Data

The inhibitory effects of this compound have been quantified in various cell lines, demonstrating its impact on both PGE2 production and cell viability. Furthermore, studies have shown a clear dose-dependent relationship between this compound concentration and the reduction of key proteins in the PI3K/AKT pathway.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| RAW 264.7 | PGE2 Production | 1.8 µM | [1] |

| Hut78 | Cell Viability (24h) | 27.64 µM | [4][5] |

| Melanoma Cell Lines (unspecified) | Cell Viability | <5 µM | Not cited |

Table 2: Dose-Dependent Effect of this compound on PI3K/AKT Pathway Proteins in Hut78 Cells

| This compound Concentration | PI3Kp110 Expression | PI3Kp85 Expression | p-AKT Expression | Reference |

| Increasing Concentrations | Decreased | Decreased | Decreased | [5][6] |

Note: The decrease in protein expression was observed via Western blot analysis. The relationship is dose-dependent, though specific percentage inhibitions at each concentration are not detailed in the cited literature.

Experimental Protocols

To facilitate further research into the effects of this compound on the PI3K/AKT pathway, detailed protocols for key experiments are provided below.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.

Materials:

-

Hut78 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-PI3Kp110

-

Rabbit anti-PI3Kp85

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Mouse anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture Hut78 cells to the desired density. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using software such as ImageJ. Normalize the expression of target proteins to the loading control (GAPDH).

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[4]

Materials:

-

Hut78 cells

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Hut78 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in a final volume of 100 µL.[4]

-

Cell Treatment: After allowing the cells to adhere (if applicable), treat them in triplicate with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[4]

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration.

Mandatory Visualizations

Figure 2: this compound Experimental Workflow.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to CAY10526: A Selective mPGES-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). By targeting mPGES-1, this compound effectively reduces PGE2 levels, thereby modulating various downstream signaling pathways implicated in inflammation, cancer, and other pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, alongside visualizations of its mechanism of action and related experimental workflows.

Chemical Structure and Properties

This compound, with the formal name 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one, is a small molecule inhibitor. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Structure |

| [1] |

| CAS Number | 938069-71-7 | [1] |

| Molecular Formula | C₁₂H₇BrO₃S | [1] |

| Molecular Weight | 311.1 g/mol | [1] |

| Appearance | A crystalline solid | [1] |

| Purity | ≥98% | [1] |

| SMILES | O=C1OC(O)C(C2=CC3=C(S2)C=CC=C3)=C1Br | [1] |

| InChI Key | ICCDILPNCJIDAW-UHFFFAOYSA-N | [1] |

| Predicted Relative Density | 1.889 g/cm³ | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Ethanol | 1 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] This enzyme is a terminal synthase in the cyclooxygenase (COX) pathway, responsible for the conversion of PGH2 to PGE2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, this compound's specificity for mPGES-1 allows for the targeted reduction of pro-inflammatory PGE2 without affecting the production of other prostanoids.[4]

The inhibition of mPGES-1 by this compound leads to a dose-dependent decrease in PGE2 production.[2] This reduction in PGE2 has been shown to impact several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[5]

Signaling Pathways Affected by this compound

The primary mechanism of this compound is the inhibition of mPGES-1, which in turn reduces the synthesis of PGE2. PGE2 is a potent signaling molecule that can activate various downstream pathways. By lowering PGE2 levels, this compound indirectly modulates these pathways.

The inhibition of mPGES-1 by this compound leads to the modulation of several key signaling pathways implicated in cell survival and proliferation.

Experimental Protocols

In Vitro Assays

This protocol is adapted from a study on T-cell lymphoma cells.[5]

-

Cell Seeding: Seed Hut78 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in triplicate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plate for 72 hours.

-

Assay: Measure cell viability using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

This protocol is based on a method used for measuring PGE2 in cell culture supernatants.[5]

-

Sample Collection: Collect cell culture supernatants after treatment with this compound.

-

Assay: Measure PGE2 concentration using a commercial EIA kit following the manufacturer's protocol.

-

Standard Curve: Generate a standard curve for PGE2.

-

Data Analysis: Calculate the PGE2 concentration in the samples by interpolation from the standard curve.

This protocol outlines the general steps for Western blotting to analyze protein expression changes upon this compound treatment.[5]

-

Cell Lysis: Lyse cells treated with this compound using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Resolve equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., mPGES-1, JAK1, STAT3, p-STAT3, PI3K, AKT, p-AKT, Smad3, p-Smad3, cleaved caspase-3, and a loading control like GAPDH) overnight at 4°C. Refer to manufacturer's datasheets for recommended antibody dilutions.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Experiments

The following is a general protocol for evaluating the efficacy of this compound in a murine lung metastasis model, based on a published study.[6]

-

Animal Model: Utilize Gprc5a-knockout mice.

-

Tumor Cell Injection: Intravenously inject 1601 lung tumor cells into the mice.

-

Treatment Initiation: Seven days post-injection, begin treatment with this compound.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection daily at a dose of 5 mg/kg for 7 days.

-

Endpoint: Sacrifice the mice on day 21.

-

Analysis:

-

Measure PGE2 levels in lung tissues via ELISA.

-

Assess lung tumor metastasis by histological analysis (H&E staining) of lung sections.

-

Analyze immune cell populations (e.g., MDSCs, T cells, NK cells) in lung tissue by flow cytometry.

-

Conclusion

This compound is a valuable research tool for investigating the role of the mPGES-1/PGE2 axis in various physiological and pathological processes. Its selectivity offers a more targeted approach to studying the effects of PGE2 inhibition compared to traditional COX inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the detailed molecular interactions and the full spectrum of its in vivo effects will continue to elucidate its therapeutic potential.

References

- 1. bu.edu [bu.edu]

- 2. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]

- 3. bio-rad.com [bio-rad.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of CAY10526

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for CAY10526, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Due to the limited availability of a publicly detailed synthesis protocol, this document outlines a scientifically grounded, hypothetical multi-step synthesis and a robust purification scheme based on established organic chemistry principles and analogous reactions found in the literature.

Overview of this compound

This compound, with the chemical name 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one, is a small molecule inhibitor of mPGES-1. This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[1][2] By selectively targeting mPGES-1, this compound reduces the production of PGE2 without affecting the cyclooxygenase (COX) enzymes, offering a potentially more targeted anti-inflammatory and anti-cancer therapeutic approach with a reduced side-effect profile compared to traditional NSAIDs.[3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 938069-71-7 |

| Molecular Formula | C₁₂H₇BrO₃S |

| Molecular Weight | 311.15 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% |

| Solubility | Soluble in DMSO and DMF |

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-stage process, commencing with the synthesis of a key intermediate, 2-acetylbenzo[b]thiophene, followed by the construction of the butenolide ring system via an aldol condensation, and concluding with a regioselective bromination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Acetylbenzo[b]thiophene

This procedure is adapted from established methods for the synthesis of 2-acetylbenzo[b]thiophenes.[7]

Table 2: Reagents and Materials for Stage 1

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 2-Chlorobenzaldehyde | 14.1 g | 140.57 | 0.1 |

| Chloroacetone | 11.1 g | 92.53 | 0.12 |

| Anhydrous Sodium Sulfide | 11.7 g | 78.04 | 0.15 |

| Sulfur | 3.2 g | 32.06 | 0.1 |

| N-methylpyrrolidone (NMP) | 100 mL | - | - |

| Diethyl Ether | 100 mL | - | - |

| Deionized Water | 100 mL | - | - |

| Sodium Hydroxide | As needed | - | - |

Protocol:

-

To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sodium sulfide (11.7 g, 0.15 mol), sulfur (3.2 g, 0.1 mol), and N-methylpyrrolidone (100 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add 2-chlorobenzaldehyde (14.1 g, 0.1 mol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Cool the reaction mixture in an ice bath and add chloroacetone (11.1 g, 0.12 mol) dropwise, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for an additional 6 hours.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether (100 mL) and deionized water (100 mL).

-

Adjust the pH of the aqueous layer to >11 with a sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 2-acetylbenzo[b]thiophene, which can be purified by column chromatography or used directly in the next step.

Stage 2: Synthesis of 4-(benzo[b]thiophen-2-yl)-5-hydroxydihydrofuran-2(3H)-one

This stage involves an aldol-type condensation reaction.

Table 3: Reagents and Materials for Stage 2

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 2-Acetylbenzo[b]thiophene | 17.6 g | 176.22 | 0.1 |

| Glyoxylic Acid Monohydrate | 9.2 g | 92.06 | 0.1 |

| Morpholine | 8.7 g | 87.12 | 0.1 |

| Ethanol | 200 mL | - | - |

| 8M Hydrochloric Acid | 75 mL | - | - |

Protocol:

-

Dissolve glyoxylic acid monohydrate (9.2 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask and cool to 0°C.

-

Under stirring, add morpholine (8.7 g, 0.1 mol) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir for 30 minutes at 0°C.

-

Add 2-acetylbenzo[b]thiophene (17.6 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to 60°C and maintain for 6-8 hours, monitoring the reaction by TLC.

-

Concentrate the reaction solution under reduced pressure.

-

To the residue, add 8M hydrochloric acid (75 mL) and heat to 90°C for 1 hour to facilitate lactonization.

-

Cool the mixture and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Stage 3: Synthesis of this compound (Bromination)

This final step is a regioselective bromination of the butenolide ring.

Table 4: Reagents and Materials for Stage 3

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 4-(benzo[b]thiophen-2-yl)-5-hydroxydihydrofuran-2(3H)-one | 23.2 g | 232.25 | 0.1 |

| N-Bromosuccinimide (NBS) | 18.7 g | 177.98 | 0.105 |

| Dichloromethane (DCM) | 250 mL | - | - |

Protocol:

-

Dissolve the crude product from Stage 2 (23.2 g, 0.1 mol) in dichloromethane (250 mL) in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (18.7 g, 0.105 mol) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any remaining bromine.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield crude this compound.

Purification of this compound

A multi-step purification process is recommended to achieve high purity this compound.

Table 5: Purification Parameters

| Technique | Stationary Phase | Mobile Phase/Solvent System |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) |

| Recrystallization | - | Ethanol/Water or Toluene/Hexane |

| Analytical HPLC | C18 reverse-phase | Acetonitrile/Water with 0.1% TFA |

Column Chromatography

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization

-

Dissolve the product from column chromatography in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Mechanism of Action: Inhibition of mPGES-1

This compound exerts its biological effect by inhibiting the mPGES-1 enzyme, which is the terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. This pathway is a critical component of the inflammatory response.

Caption: this compound inhibits the mPGES-1 mediated synthesis of PGE2.

The synthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[8][9] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase enzymes, COX-1 and COX-2.[1][10] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. This compound selectively inhibits this final step, leading to a reduction in PGE2 levels and a subsequent dampening of the inflammatory response and other PGE2-mediated pathological processes.[4][5][11]

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should note that the proposed protocols may require optimization of reaction conditions, and all experimental work should be conducted with appropriate safety precautions.

References

- 1. prostaglandin-e2-synthesis-and-secretion-the-role-of-pge2-synthases - Ask this paper | Bohrium [bohrium.com]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]

The Pro-Apoptotic Effects of CAY10526: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2] Elevated levels of mPGES-1 and PGE2 are implicated in the pathogenesis of various cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2][3] This guide provides a comprehensive technical overview of the pro-apoptotic effects of this compound in cancer cells, focusing on the underlying molecular mechanisms and providing detailed experimental protocols for its investigation.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inducing apoptosis, or programmed cell death. By inhibiting mPGES-1, this compound reduces the synthesis of PGE2.[2] The subsequent decrease in PGE2 signaling disrupts multiple downstream pathways that are critical for cancer cell survival. In T-cell lymphoma, this involves the inhibition of the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 signaling cascades, leading to the activation of the caspase family of enzymes, which are the executioners of apoptosis.[1][2] In melanoma, this compound has been shown to induce apoptosis through the inhibition of the YB-1 pathway and the modulation of Bcl-2 family proteins.[4]

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis and reducing cell viability has been quantified in various cancer cell lines. The following tables summarize key data from published studies.

| Cell Line | Cancer Type | Parameter | Value | Treatment Time |

| Hut78 | T-cell Lymphoma | IC50 | 27.64 µM | 24 hours |

Table 1: Effect of this compound on Cell Viability.

| Cell Line | Cancer Type | This compound Concentration | Apoptosis Rate (%) |

| Hut78 | T-cell Lymphoma | 0 µM (Control) | ~5% |

| 20 µM | ~15% | ||

| 40 µM | ~25% | ||

| 80 µM | ~40% |

Table 2: Dose-Dependent Effect of this compound on Apoptosis Rate in Hut78 Cells after 24 hours.

| Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |

| Cleaved Caspase-3 | 20 | Increased |

| 40 | Further Increased | |

| 80 | Markedly Increased | |

| p-STAT3 | 20 | Decreased |

| 40 | Further Decreased | |

| 80 | Markedly Decreased | |

| p-AKT | 20 | Decreased |

| 40 | Further Decreased | |

| 80 | Markedly Decreased | |

| p-Smad3 | 20 | Decreased |

| 40 | Further Decreased | |

| 80 | Markedly Decreased |

Table 3: Effect of this compound on Key Apoptotic and Signaling Proteins in Hut78 Cells after 24 hours.

Signaling Pathways

This compound-induced apoptosis is mediated through the inhibition of several key pro-survival signaling pathways. The reduction in PGE2 levels upon mPGES-1 inhibition by this compound is the initiating event.

Experimental Protocols

Cell Culture

Hut78 T-cell Lymphoma Cells

-

Media Preparation: Culture Hut78 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]

-

Cell Maintenance: Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.[5]

-

Subculturing: Maintain cell density between 5 x 10^4 and 8 x 10^5 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at 2 x 10^5 viable cells/mL.[5][6]

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the complete culture medium to the desired final concentrations (e.g., 20, 40, 80 µM). Ensure the final DMSO concentration does not exceed 0.1% in all conditions, including the vehicle control.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

This protocol is for the detection of apoptosis by staining for externalized phosphatidylserine (using Annexin V) and plasma membrane integrity (using Propidium Iodide - PI).

-

Cell Treatment and Harvesting:

-

Washing:

-

Gently discard the supernatant.

-

Wash the cells once with 1 mL of cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[4]

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[7]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).[4]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Gate on the cell population based on forward and side scatter properties.

-

Analyze the fluorescence signals to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Western Blot Analysis

This protocol is for the detection of total and phosphorylated proteins in key signaling pathways.

-

Cell Lysis:

-

After treatment with this compound, harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, 5% BSA is generally recommended.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, p-STAT3, STAT3, p-AKT, AKT, p-Smad3, Smad3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification:

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

-

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in various cancer cell types, notably in T-cell lymphoma and melanoma. Its mechanism of action, centered on the inhibition of mPGES-1 and the subsequent downregulation of pro-survival signaling pathways, provides a strong rationale for its further investigation in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the pro-apoptotic effects of this compound in their own cancer models. Further studies are warranted to elucidate the full spectrum of its anti-cancer activities and to explore its potential in combination therapies.

References

- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellosaurus cell line HuT 78 (CVCL_0337) [cellosaurus.org]

- 6. researchgate.net [researchgate.net]

- 7. PGE2 receptor EP2 mediates the antagonistic effect of COX-2 on TGF-β signaling during mammary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

CAY10526: A Technical Guide to its Modulation of the Immune Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10526, a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). It details the compound's mechanism of action, its significant impact on modulating immune responses, and the underlying signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of mPGES-1, a key enzyme in the inflammatory cascade. By targeting mPGES-1, this compound effectively curtails the production of prostaglandin E2 (PGE2), a lipid mediator with well-established roles in inflammation and immunosuppression.[1][2] This targeted inhibition of the mPGES-1/PGE2 pathway forms the basis of the immunomodulatory and anti-neoplastic properties of this compound.[1][2]

Modulation of Immune Responses

This compound has demonstrated significant effects on the immune system, particularly in the context of cancer. Its ability to reverse tumor-induced immunosuppression makes it a compound of interest for immunotherapy research.

T-Cell Lymphoma

In preclinical models of T-cell lymphoma, this compound has been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2] This anti-tumor activity is linked to the downregulation of several critical signaling pathways, including JAK/STAT, TGF-β/Smad3, and PI3K/AKT.[1][2]

Lung Cancer and Metastasis

Studies utilizing a lung cancer mouse model have revealed that this compound can restore T-cell immunity and effectively suppress the spread of cancer to the lungs.[3][4] The compound achieves this by reducing the populations of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Concurrently, it promotes the activity of anti-tumor immune cells, including Natural Killer (NK) cells, and both CD8+ and CD4+ T-cells.[3][4]

Regulation of PD-L1 Expression

A key mechanism of tumor immune evasion is the expression of programmed death-ligand 1 (PD-L1) on cancer cells, which inhibits the function of T-cells. The COX2/mPGES1/PGE2 signaling pathway has been identified as a regulator of PD-L1 expression on tumor-associated macrophages and MDSCs.[5] By inhibiting this pathway, this compound can decrease PD-L1 expression, thereby reducing immune suppression and potentially enhancing the efficacy of immune checkpoint inhibitors.[5]

Macrophage Function

In studies involving bone marrow-derived macrophages (BMDMs), this compound was found to inhibit the production of PGE2 and the expression of inducible nitric oxide synthase (iNOS) when stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls.[6] This suggests a direct role for this compound in modulating the inflammatory response of macrophages.

Signaling Pathways Affected by this compound

The immunomodulatory effects of this compound are mediated through its influence on several key intracellular signaling pathways.

Caption: this compound inhibits mPGES-1, reducing PGE2 and downregulating pro-proliferative pathways.

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (24h) | Hut78 T-cell lymphoma | 27.64 µM | [1] |

| IC50 (24h) | Primary T-ALL cells | 16.7 µM | [2] |

| In vivo Dosage | Lung Metastasis Mouse Model | 5 mg/kg (i.p. daily for 7 days) | [3][4] |

| In vitro Concentration | Hut78 cells | 10–80 µM | [1][2] |

| In vitro Concentration | 1601 lung tumor cells | Up to 50 µM (no cytotoxicity) | [3][4] |

| In vitro Concentration | Bone Marrow-Derived Macrophages | 5, 10, 20 µM | [6] |

Experimental Protocols

Cell Viability Assay

Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[1][2]

Apoptosis Assay

The rate of apoptosis was quantified using flow cytometry following staining with Annexin V and propidium iodide. The induction of apoptosis was further confirmed by detecting the levels of cleaved caspase-3 through Western blotting.[1][2]

Prostaglandin E2 Measurement

The concentration of PGE2 in cell culture supernatants was determined using a competitive Enzyme Immunoassay (EIA) kit.[1][2]

Western Blot Analysis

Protein expression levels were analyzed by Western blotting. Cell lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for proteins in the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways, as well as mPGES-1 and cleaved caspase-3.[1][2]

In Vivo Murine Model of Lung Metastasis

C57BL/6 or Gprc5a-knockout mice were injected with lung tumor cells. This compound was administered via intraperitoneal injection. Tumor metastasis and immune cell populations in the lungs were analyzed at the end of the study.[3][4]

Caption: Workflow for assessing this compound efficacy in a lung metastasis mouse model.

Flow Cytometry for Immune Cell Profiling

Single-cell suspensions from lung tissue were stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80, CD11b) to identify and quantify different immune cell populations, including T-cells, NK cells, MDSCs, and macrophages.[3][4][5]

Immunohistochemistry

Paraffin-embedded lung tissue sections were stained with an antibody against CD8 to visualize the infiltration of cytotoxic T-lymphocytes into the tumor microenvironment.[3]

This guide synthesizes the current understanding of this compound's role in immune modulation. The data presented underscores its potential as a therapeutic agent, particularly in the realm of immuno-oncology. Further research is warranted to fully elucidate its mechanisms and clinical applicability.

References

- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]

- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CAY10526: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in the pathogenesis of various cancers, promoting tumor growth, inflammation, and immunosuppression. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer research. It includes a summary of its effects on various cancer cell lines, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the mPGES-1 enzyme. This leads to a significant reduction in the synthesis of PGE2, a pro-inflammatory and tumor-promoting molecule. The decrease in PGE2 levels impacts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and evasion of the immune system.

Quantitative Data: In Vitro Efficacy

The inhibitory effect of this compound on cancer cell proliferation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Citation |

| Hut78 | T-cell lymphoma | 27.64 | 24 | [1] |

Note: In a study on a lung cancer mouse model, this compound did not show a direct cytotoxic effect on 1601 lung tumor cells at concentrations up to 50 μM over 3 days, suggesting its in vivo anti-metastatic effects are indirect and related to modulation of the tumor microenvironment.[2]

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer.

JAK/STAT Pathway